molecular formula C29H38O7S B1682912 Tipelukast CAS No. 125961-82-2

Tipelukast

Katalognummer: B1682912
CAS-Nummer: 125961-82-2
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: KPWYNAGOBXLMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Tipelukast hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung des Leukotrienrezeptor-Antagonismus verwendet. In der Biologie wird es auf seine entzündungshemmenden und antifibrotischen Eigenschaften untersucht. In der Medizin wird es zur Behandlung von Erkrankungen wie idiopathischer pulmonaler Fibrose, nicht-alkoholischer Fettlebererkrankung und Asthma untersucht . In der Industrie wird es bei der Entwicklung neuer Therapeutika und als Referenzverbindung in pharmakologischen Studien verwendet .

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus. Es wirkt als Leukotrienrezeptor-Antagonist und hemmt die Bindung von Leukotrienen an ihre Rezeptoren. Darüber hinaus hemmt es Phosphodiesterasen (hauptsächlich Typ 3 und 4) und 5-Lipoxygenase, die an der Entzündungsreaktion beteiligt sind. Diese Aktionen führen zu einer Reduktion von Entzündungen und Fibrose .

Wirkmechanismus

Target of Action

Tipelukast primarily targets 5-lipoxygenase (5-LOX) and leukotriene receptors (LTRs) . 5-LOX is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammatory responses. LTRs are receptors that bind to leukotrienes, leading to various cellular responses.

Mode of Action

This compound exerts its effects through several mechanisms. It acts as a leukotriene receptor antagonist , blocking the binding of leukotrienes to their receptors . It also inhibits the activity of 5-LOX , thereby reducing the production of leukotrienes . Additionally, it inhibits phosphodiesterases (PDEs) , mainly PDE3 and PDE4 . PDEs are enzymes that break down cyclic nucleotides, such as cyclic AMP and cyclic GMP, which are important second messengers in signal transduction pathways.

Biochemical Pathways

The inhibition of 5-LOX and antagonism of LTRs by this compound disrupts the 5-LOX/leukotriene pathway , which has been implicated in the development of fibrosis . By inhibiting PDEs, this compound increases the levels of cyclic nucleotides, which can modulate various cellular functions, including inflammation and fibrosis .

Pharmacokinetics

It is known to be anorally bioavailable compound , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has been shown to produce anti-fibrotic and anti-inflammatory activity in preclinical models . It down-regulates the expression of genes that promote fibrosis, including LOXL2, Collagen Type 1, and TIMP-1 . It also down-regulates genes that promote inflammation, including C

Biochemische Analyse

Biochemical Properties

Tipelukast exerts its effects through several mechanisms, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) . These mechanisms are believed to reduce inflammation and prevent fibrosis . This compound has been shown to down-regulate expression of genes that promote fibrosis including LOXL2, Collagen Type 1 and TIMP-1 .

Cellular Effects

In cellular processes, this compound has demonstrated anti-fibrotic and anti-inflammatory activity . It has been observed to reduce serum triglyceride levels for patients with high serum triglycerides in multiple clinical trials conducted previously . In a phase 2 trial in NASH/NAFLD patients with hypertriglyceridemia, this compound reduced serum triglycerides, increased high-density lipoproteins (HDL-C), and reduced low-density lipoproteins (LDL) during the 12-week treatment period .

Molecular Mechanism

The molecular mechanism of action of this compound includes leukotriene receptor antagonism and inhibition of phosphodiesterases (PDE) (mainly 3 and 4), and inhibition of 5-lipoxygenase (5-LO) . These multiple mechanisms are believed to reduce inflammation and prevent fibrosis .

Dosage Effects in Animal Models

It has been observed to produce its anti-fibrotic and anti-inflammatory activity in multiple animal model studies .

Metabolic Pathways

It is known to inhibit 5-lipoxygenase (5-LO), which is involved in the metabolism of arachidonic acid .

Vorbereitungsmethoden

Die synthetischen Routen und Reaktionsbedingungen für Tipelukast umfassen mehrere Schritte. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, die die Bildung von Schlüsselzwischenprodukten und deren anschließende Funktionalisierung umfassen. Die industriellen Produktionsmethoden sind darauf ausgelegt, die Ausbeute und Reinheit zu optimieren und gleichzeitig die Kosteneffizienz und Skalierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Tipelukast unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Tipelukast ist einzigartig in seinem Multi-Target-Ansatz bei Entzündungen und Fibrose. Ähnliche Verbindungen umfassen andere Leukotrienrezeptor-Antagonisten und Phosphodiesterase-Inhibitoren. Tipelukasts Kombination aus Leukotrienrezeptor-Antagonismus, Phosphodiesterase-Hemmung und 5-Lipoxygenase-Hemmung unterscheidet es von anderen Verbindungen seiner Klasse .

Eigenschaften

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925325
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125961-82-2
Record name Tipelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate (2.1 g) in ethanol (10 ml) was added a solution of sodium hydroxide (0.26 g) dissolved into water (10 ml). After heating on a hot water bath for 5 minutes, the mixture was cooled by adding ice-water and was made acidic by addition of hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with water, dried over sodium sulfate and concentrated. The resultant residue was separated and purified by silica-gel column chromatography (eluting with ethanol:methylene chloride=3:100) to give the title compound (1.3 g, 65.2%) as colorless crystals, mp 79-81° C.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tipelukast
Reactant of Route 2
Tipelukast
Reactant of Route 3
Reactant of Route 3
Tipelukast
Reactant of Route 4
Reactant of Route 4
Tipelukast
Reactant of Route 5
Reactant of Route 5
Tipelukast
Reactant of Route 6
Reactant of Route 6
Tipelukast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.